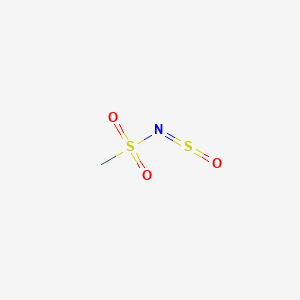

N-sulfinylmethanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

40866-96-4 |

|---|---|

Molecular Formula |

CH3NO3S2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

N-sulfinylmethanesulfonamide |

InChI |

InChI=1S/CH3NO3S2/c1-7(4,5)2-6-3/h1H3 |

InChI Key |

UJXGJRIREDZEOB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N=S=O |

Origin of Product |

United States |

Synthetic Methodologies for N Sulfinylmethanesulfonamide and Its Derivatives

Established Synthetic Routes for N-Sulfinylmethanesulfonamide

The primary established method for synthesizing methanesulfonamides involves the reaction of methanesulfonyl chloride with a suitable amine. This reaction is a cornerstone of sulfonamide synthesis due to the high reactivity of the sulfonyl chloride group.

The synthesis of methane (B114726) sulfonamide and its derivatives is effectively achieved by reacting methanesulfonyl chloride with an amine, such as ammonia (B1221849) or a primary or secondary alkyl amine. google.com This reaction is typically conducted in a nitroalkane, like l-nitropropane, which serves as a reaction diluent. google.com The use of a slight excess of the amine is common practice. google.com As the reaction proceeds, the amine hydrochloride salt byproduct precipitates from the solution, which helps drive the reaction to completion. google.com

Yield optimization is dependent on careful control of the reaction conditions. The choice of solvent is crucial; nitroalkanes are particularly effective because they facilitate the precipitation of the amine hydrochloride byproduct while keeping the desired sulfonamide product in solution. google.com The molar ratio of reactants also plays a significant role. Using a slight excess of the amine ensures that the highly reactive and moisture-sensitive methanesulfonyl chloride is fully consumed.

| Reactant A | Reactant B | Solvent | Key Condition | Yield | Reference |

|---|---|---|---|---|---|

| Methanesulfonyl Chloride | Anhydrous Monomethylamine | l-Nitropropane | Temperature maintained at 15-25°C during addition | 94.3% | google.com |

| Methanesulfonyl Chloride | Ammonia | Nitroethane | Reaction temperature 50-70°C | ~95% | google.com |

The efficiency of the synthesis is significantly influenced by both temperature and the basicity of the reaction mixture, which can be correlated with pH in aqueous environments. The reaction temperature can range from approximately 0°C to 90°C, but is typically maintained between 50°C and 70°C for optimal results. google.com For instance, the addition of anhydrous monomethylamine to methanesulfonyl chloride is often carried out at a lower temperature of 15-25°C. google.com

The basicity of the medium, managed by the amine reactant, is critical. Methanesulfonyl chloride is susceptible to hydrolysis, and conditions that are too basic or acidic can lead to undesired side reactions and reduced yields. wikipedia.org The amine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction. Maintaining a slight excess of the amine ensures the medium remains sufficiently basic to facilitate the reaction without promoting hydrolysis of the starting material or product. google.com

A key advantage of the synthesis in a nitroalkane diluent is the straightforward initial purification step. The amine hydrochloride salt byproduct is insoluble in the reaction medium at moderately elevated temperatures (e.g., ~50°C) and precipitates out. google.com This allows for easy separation of the bulk of the byproduct by physical methods such as filtration or centrifugation. google.com

After the removal of the precipitated salt, the sulfonamide product must be isolated from the nitroalkane solvent. Several standard laboratory techniques can be employed for this purpose:

Crystallization: The product can be crystallized from the solution by cooling or by adding an anti-solvent.

Distillation: If the product is thermally stable and volatile, it can be separated from the higher-boiling nitroalkane solvent by distillation, often under reduced pressure. google.com

Extraction: The sulfonamide product can be separated from the organic solvent by extraction into an aqueous phase, from which it can then be isolated. For example, N-methyl methane sulfonamide can be extracted from l-nitropropane using water. google.com

Further purification to remove any remaining impurities can be achieved by recrystallization from a suitable solvent system, which is determined by testing the solubility of the compound in various solvents to find one with a favorable temperature coefficient. ijddr.in

Advanced Preparative Techniques for this compound Analogs

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing sulfonamide derivatives, including halogenated analogs and techniques that employ electrochemistry for greener synthesis.

The synthesis of halogenated, particularly fluorinated, sulfonamides often requires specialized reagents and strategies due to the unique reactivity imparted by the halogen atoms. The synthesis of N-alkylated perfluoroalkanesulfonamides, for example, is typically achieved by reacting a perfluoroalkanesulfonyl fluoride (B91410) with the appropriate primary or secondary amine. nih.gov This method can be adapted for the synthesis of trifluorinated derivatives.

Another approach involves the use of trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride, which are potent electrophiles. mdpi.com These reagents react with amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) and a solvent such as dichloromethane, to yield the corresponding N-trifluoromethanesulfonyl derivatives, also known as triflamides. mdpi.com These methods provide access to a wide range of N-substituted trifluoromethyl-sulfonamide analogs.

Electrochemical methods represent a significant advancement in sulfonamide synthesis, offering a more sustainable and environmentally benign alternative to traditional chemical routes. chemistryworld.com These techniques utilize electricity as a "green" oxidant, often avoiding the need for harsh reagents and pre-functionalized starting materials. nih.govnih.gov

One prominent electrochemical method allows for the direct, single-step synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov In this process, an amidosulfinate intermediate is formed in situ, which serves a dual role as both the nucleophile and the supporting electrolyte. nih.gov The reaction is initiated by the anodic oxidation of the arene. nih.gov

Another innovative electrochemical approach involves the oxidative coupling of readily available thiols and amines. acs.org This transformation is driven entirely by electricity, requires no additional catalysts or sacrificial reagents, and generates hydrogen as the only byproduct. acs.org These electrochemical strategies are notable for their high atom economy, operational simplicity, and scalability. nih.govacs.org

| Electrochemical Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | Metal-free; no pre-functionalization needed; electricity as oxidant. | nih.govnih.gov |

| Oxidative Coupling | Thiols, Amines | No catalyst or sacrificial reagents; H₂ is the only byproduct. | acs.org |

| Direct Synthesis from Anilines | Anilines, SO₂ | Iodide-mediated; no supporting electrolyte needed. | rsc.org |

Formation of this compound Derivatives via Specific Precursors

This compound and its derivatives are versatile reagents and intermediates in organic synthesis. Their preparation can be approached through various synthetic routes, often involving the careful manipulation of sulfur-nitrogen bonds. This section explores two specific methodologies for the formation of this compound derivatives, focusing on the use of N-sulfinylsulfonamides as precursors and the derivatization of N-sulfinylamines.

Preparation from N-Sulfinylsulfonamides

The synthesis of derivatives from N-sulfinylsulfonamides, particularly this compound itself, often involves its reaction with various nucleophiles and electrophiles. While a general transformation of one N-sulfinylsulfonamide into another is less common, the reactivity of the N-sulfinyl group in this compound allows for the generation of a diverse array of derivatives.

One notable application involves the reaction of this compound with amines. For instance, the treatment of di(2-amino-5-methylphenyl)methane with this compound has been shown to yield 3-(2-amino-5-methylphenyl)-5-methyl-2,1-benzisothiazole and 3-(2-amino-5-methylphenyl)-5-methyl-2,1-benzisothiazolium inner salt. cdnsciencepub.comcdnsciencepub.com This reaction highlights the role of this compound as a precursor in the formation of heterocyclic systems. The N-sulfinyl group acts as an electrophilic sulfur-nitrogen synthon, facilitating cyclization reactions.

Another synthetic approach involves the reaction of this compound with sulfoxides. For example, the reaction of diphenyl sulfoxide (B87167) (Ph₂SO) with this compound upon heating in benzene (B151609) results in the formation of S,S-diphenyl-N-(methylsulfonyl)sulfimide. thieme-connect.de This transformation demonstrates the ability of the N-sulfinyl group to engage in addition-elimination or cycloaddition-elimination pathways to form new sulfur-nitrogen bonds.

Detailed research findings on the synthesis of this compound derivatives from N-sulfinylsulfonamide precursors are summarized in the table below.

| Precursor | Reagent | Product | Reference |

| This compound | di(2-amino-5-methylphenyl)methane | 3-(2-amino-5-methylphenyl)-5-methyl-2,1-benzisothiazole | cdnsciencepub.comcdnsciencepub.com |

| This compound | Diphenyl sulfoxide | S,S-Diphenyl-N-(methylsulfonyl)sulfimide | thieme-connect.de |

Derivatization of N-Sulfinylamines

N-Sulfinylamines (R-N=S=O) are a class of compounds that serve as valuable precursors for the synthesis of various sulfur-nitrogen containing molecules, including derivatives of this compound. The reactivity of the N=S=O group allows for a range of transformations.

The derivatization of N-sulfinylamines can be achieved through reactions with carbon-centered nucleophiles. researchgate.net These reactions can proceed through either ionic or radical pathways. For example, alkyl metallic reagents can add to the sulfur atom of the N-sulfinylamine, followed by subsequent transformations to yield sulfinamides. researchgate.net Transition-metal-catalyzed additions of alkenes and arylboron compounds to N-sulfinylamines also provide a route to C-S bond formation. researchgate.net

A significant advancement in this area is the use of photoredox catalysis for the deoxygenative radical addition to N-tritylsulfinylamine. researchgate.net This method allows for the synthesis of sulfinamides under mild conditions and is compatible with a wide variety of functional groups.

Furthermore, N-sulfinylamines can act as imidating agents in reactions mediated by well-defined silica-supported imido complexes. researchgate.net This process involves the transfer of the NR group from the N-sulfinylamine to an oxo substrate, resulting in the formation of an imine derivative. This reactivity highlights the versatility of N-sulfinylamines in synthetic organic chemistry.

The table below summarizes key research findings on the derivatization of N-sulfinylamines.

| N-Sulfinylamine | Reagent/Catalyst | Product Type | Reference |

| R-NSO | Alkyl metallic reagents | Sulfinamides | researchgate.net |

| R-NSO | Internal alkenes / Transition-metal catalyst | Sulfinamides | researchgate.net |

| R-NSO | Arylboron compounds / Transition-metal catalyst | Sulfinamides | researchgate.net |

| N-Tritylsulfinylamine | Alcohols / Photoredox catalyst | Sulfinamides | researchgate.net |

| R-NSO | Oxo substrates / Silica-supported imido complexes | Imine derivatives | researchgate.net |

Reactivity and Mechanistic Investigations of N Sulfinylmethanesulfonamide

Skeletal Reorganization Processes

The ability of N-sulfinylmethanesulfonamide derivatives to undergo skeletal reorganization allows for the synthesis of complex molecules from simpler precursors. These processes often involve intriguing mechanistic steps, including lithiation, cyclization, and migrations.

Lithiation and Cyclization Pathways for Thiete Sulfones and Propargyl Sulfonamides

The treatment of N-sulfonyl ynamides, derived from this compound, with lithium diisopropylamide (LDA) can initiate a skeletal reorganization to produce thiete sulfones. nih.gov This process is believed to commence with a lithiation event followed by a 4-exo-dig cyclization cascade. nih.gov The reaction's direction can be influenced by additives; for instance, the inclusion of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) can shift the pathway to favor the formation of propargyl sulfonamides. nih.gov This divergence is thought to be controlled by a subsequent ligand-dependent 1,3-sulfonyl migration or a β-elimination step. nih.gov

These divergent skeletal reorganizations demonstrate the nuanced reactivity of N-sulfonyl ynamides and provide a strategic approach to synthesizing either thiete sulfones or propargyl sulfonamides from a common precursor. The reaction conditions, particularly the presence or absence of DMPU, are critical in determining the final product distribution. nih.gov

Transformations Involving N-Sulfonyl Ynamides

N-sulfonyl ynamides are valuable intermediates that can undergo a range of transformations beyond the formation of thiete sulfones and propargyl sulfonamides. nih.gov For example, N-allyl-N-sulfonyl ynamides can serve as precursors for the synthesis of amidines. nih.govnih.gov This transformation can be achieved through a palladium(0)-catalyzed aza-Claisen rearrangement, which can also occur thermally. nih.govnih.gov

During investigations of these aza-Claisen rearrangements, an unexpected N-to-C 1,3-sulfonyl shift was observed, leading to the formation of quaternary nitriles when the ynamide was not substituted with a bulky group like TIPS (triisopropylsilyl) at the terminal position. nih.gov This highlights the rich and diverse chemistry accessible from N-sulfonyl ynamide intermediates.

Cycloaddition Reactions

This compound and its derivatives are active participants in various cycloaddition reactions, providing access to a range of heterocyclic and other cyclic systems. These reactions are characterized by their ability to form multiple bonds and stereocenters in a single step.

[2+2] Cycloadditions with Ketenimines and Subsequent Hydrolysis to Amidine Derivatives

N-sulfinylsulfonamides, including this compound, react with ketenimines in ether to yield unstable [2+2] cycloadducts, specifically 3-ylidene-1,2,4-thiadiazetidin-1-oxides. oup.com These intermediates are readily hydrolyzed to afford N,N'-disubstituted amidine derivatives in good yields. oup.com

The reaction conditions can influence the outcome. For example, the reaction of this compound with diphenylketen-N-p-tolylimine at an elevated temperature of 130 °C resulted in an exchange product, N-sulfinyl-p-toluidine, in a 70% yield, which is formed via the intermediate cycloadduct. oup.com In a different scenario, the reaction of N-sulfinyl-p-toluenesulfonamide with phenylethylketen-N-phenylimine produced a mixture of N-phenyl-N′-p-toluenesulfonyl-2-phenyl-trans- and cis-2-butenoamidine. oup.com

| Reactants | Conditions | Product(s) | Yield (%) |

| This compound and diphenylketen-N-p-tolylimine | 130 °C | N-sulfinyl-p-toluidine | 70 |

| N-Sulfinyl-p-toluenesulfonamide and phenylethylketen-N-phenylimine | Not specified | N-phenyl-N′-p-toluenesulfonyl-2-phenyl-trans- and cis-2-butenoamidine | 81 |

[3+3] Cycloadditions with Transition-Metal-Propargyl Complexes

This compound engages in novel [3+3] cycloaddition reactions with transition-metal-propargyl complexes. acs.org This reaction provides a direct route to six-membered heterocyclic systems incorporating the sulfonamide moiety. The transition metal plays a crucial role in activating the propargyl unit and facilitating the cycloaddition process.

Cycloadditions with Transition-Metal-η¹-Allyl Complexes

In addition to reactions with propargyl complexes, this compound also undergoes cycloaddition reactions with transition-metal-η¹-allyl complexes. acs.org These reactions offer a pathway to functionalized cyclic compounds, further demonstrating the synthetic utility of this compound in organometallic chemistry and heterocyclic synthesis.

Cycloadditions with Transition-Metal-Cyclopropylmethyl Complexes

This compound undergoes novel [3 + 3] cycloaddition reactions with transition-metal-cyclopropylmethyl complexes. acs.org This reactivity highlights the ability of the N-sulfinyl group to participate in concerted or stepwise cycloaddition pathways, leading to the formation of six-membered heterocyclic rings. The interaction with transition metal complexes activates the cyclopropylmethyl moiety, facilitating its engagement with the N=S=O cumulene system of this compound.

The mechanism of this transformation is of significant interest. The reaction likely proceeds through the initial coordination of the this compound to the transition metal center, followed by the nucleophilic attack of the cyclopropylmethyl group onto the sulfur atom. Subsequent ring-opening of the cyclopropylmethyl unit and ring-closure would then afford the final heterocyclic product. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the transition metal, its ligand sphere, and the substitution pattern on the cyclopropylmethyl complex.

Table 1: Cycloaddition Reactions of this compound with Transition-Metal-Cyclopropylmethyl Complexes

| Transition Metal Complex | This compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [CpFe(CO)₂(CH₂-c-Pr)] | MeSO₂NSO | Six-membered heterocycle | Not Specified | acs.org |

| [CpMo(CO)₃(CH₂-c-Pr)] | MeSO₂NSO | Six-membered heterocycle | Not Specified | acs.org |

Data presented is based on the general reactivity described in the source and does not imply specific yield values were provided in the abstract.

Sulfinylating Agent Characteristics and Applications

While this compound possesses the structural features of a potential sulfinylating agent, specific applications in the synthesis of certain heterocyclic systems and in accessing tautomeric products are not extensively documented in the reviewed literature.

The synthesis of benzisothiazole derivatives often involves the formation of a key N-S bond. While various synthetic strategies exist for constructing this heterocyclic core, the direct application of this compound as a sulfinylating agent for this purpose is not explicitly detailed in the available research. General methodologies for benzisothiazole synthesis often start from precursors already containing the requisite nitrogen and sulfur atoms, or employ alternative sulfur transfer reagents.

Radical Reactions and Sulfur-Centered Reactivity

The generation and application of sulfur-centered radicals represent a powerful tool in modern organic synthesis. While direct studies on this compound as a precursor for sulfinyl radicals are limited, the closely related class of sulfinyl sulfones provides significant insight into the potential reactivity of the sulfinyl moiety in radical processes.

Sulfinyl radicals are a fundamental class of sulfur-centered radicals that have seen a surge in synthetic applications. Research has shown that sulfinyl sulfones can serve as effective precursors for sulfinyl radicals. nih.govnih.gov The homolytic fission of the S-S bond in sulfinyl sulfones generates both a sulfonyl radical and a sulfinyl radical. nih.gov This process allows for the subsequent participation of the sulfinyl radical in various bond-forming reactions. Given the structural similarity, it is plausible that this compound could also serve as a source of sulfinyl radicals under appropriate conditions, although specific methodologies for this transformation are not detailed in the provided sources.

Table 2: Generation of Sulfinyl Radicals from Sulfinyl Sulfone Precursors

| Precursor | Conditions | Generated Radicals | Application | Reference |

|---|---|---|---|---|

| Sulfinyl sulfone | Thermal/Photochemical | Sulfonyl radical, Sulfinyl radical | Dual radical addition to unsaturated hydrocarbons | nih.govnih.gov |

This table illustrates the general principle of sulfinyl radical generation from a related class of compounds.

A significant application of sulfinyl radicals is their use in dual radical addition/radical coupling strategies with unsaturated hydrocarbons. nih.govnih.gov In this approach, a sulfonyl radical, generated alongside the sulfinyl radical from a sulfinyl sulfone precursor, first adds to a π-system (alkene or alkyne). The resulting carbon-centered radical is then trapped by the sulfinyl radical in a radical-radical coupling step. This strategy enables the one-step synthesis of a variety of previously inaccessible linear and cyclic disulfurized compounds. nih.gov

This methodology showcases the potential of harnessing both radical species generated from a single precursor. While these studies have focused on sulfinyl sulfones, the underlying principles could potentially be extended to this compound, provided an efficient method for the generation of the corresponding sulfinyl and sulfonylaminyl radicals can be developed.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

This compound (CH₃SO₂N=S=O) is a fascinating, yet not extensively studied, chemical entity that possesses two distinct sulfur centers with different oxidation states: a hexavalent sulfonyl sulfur and a tetravalent sulfinyl sulfur. This unique structural feature imparts a rich and varied reactivity profile, allowing the molecule to react with a range of nucleophiles and electrophiles. The dual nature of its reactivity is centered around the electrophilic character of both sulfur atoms and the potential for the nitrogen and oxygen atoms to act as nucleophilic centers. Mechanistic investigations into its reactivity are crucial for understanding its potential applications in organic synthesis.

Nucleophilic Addition/Elimination Reactions of the Sulfinyl Group

The sulfinyl group (–N=S=O) in this compound is a primary site for nucleophilic attack. The sulfur atom of the sulfinyl group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and the methanesulfonyl group. Nucleophilic attack on this sulfur atom typically proceeds through an addition-elimination mechanism. researchgate.net

In this two-step process, the nucleophile first adds to the sulfinyl sulfur, breaking the S=O or S=N double bond and forming a tetracoordinate sulfur intermediate. This intermediate is generally unstable and subsequently undergoes elimination of a leaving group to restore a more stable bonding arrangement. The nature of the nucleophile and the reaction conditions dictate the precise pathway and the final products.

Theoretical studies on analogous methanesulfinyl derivatives support the feasibility of an addition-elimination mechanism, predicting a triple-well potential energy surface with a central tetracoordinate sulfur intermediate. researchgate.net While specific experimental data for this compound is limited, the reactivity can be inferred from the behavior of related sulfinylamines and sulfinyl sulfones. rsc.orgoregonstate.edu For instance, amines are known to react with sulfinyl sulfones to yield sulfinamides, which suggests that the sulfinyl sulfur is a potent electrophilic center. oregonstate.edu

A generalized scheme for this reaction is presented below:

General Reaction Scheme for Nucleophilic Addition/Elimination at the Sulfinyl Group

Applications of N Sulfinylmethanesulfonamide in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

Information regarding the specific application of N-sulfinylmethanesulfonamide in multi-step syntheses with a focus on high atom economy and synthetic versatility is limited in the available literature. While the principles of atom economy are crucial in modern synthetic chemistry for minimizing waste and maximizing the incorporation of reactant atoms into the final product, specific studies detailing these metrics for reactions involving this compound are not readily found. Similarly, while its versatility is demonstrated in specific heterocyclic syntheses, a broader discussion of its general synthetic versatility in the construction of diverse and complex molecular architectures is not extensively documented in the public domain.

Catalytic Asymmetric Transformations Mediated by N-Sulfinylamines

The use of N-sulfinylamines in catalytic asymmetric reactions represents a frontier in organic synthesis, offering the potential for highly efficient and selective bond formations.

Enantioselective Cycloadditions for Functionalized Heterocycles

N-sulfinyl compounds have been shown to participate in cycloaddition reactions, providing access to heterocyclic structures. For instance, N-sulfinyl dienophiles can undergo [4+2] cycloaddition reactions with conjugated dienes to form dihydrothiazine oxide derivatives. The regioselectivity of these reactions can often be rationalized by considering the stability of dipolar intermediates. While these reactions demonstrate the principle, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts.

More broadly, derivatives of N-sulfinylamines, such as enantiopure sulfinimines, are widely used in the asymmetric synthesis of N-heterocycles, including aziridines, pyrrolidines, and piperidines. rsc.org Nucleophilic addition to these sulfinimines is a key step in constructing these important structural motifs found in many natural products and pharmaceuticals. rsc.org For example, the reaction of sulfinimines with the sodium enolate of methyl acetate (B1210297) can yield N-sulfinyl β-amino ester ketals as single diastereoisomers, which can then be converted to functionalized pyrrolidines through intramolecular cycloaddition. rsc.org

Asymmetric Allylic Oxidations via Hetero-Ene Reactions

The hetero-ene reaction is a powerful tool for the formation of C-C, C-O, and C-N bonds. While the direct involvement of this compound in asymmetric allylic oxidations via hetero-ene reactions is not well-established, the general reactivity of related sulfur compounds provides insights into potential applications. Asymmetric allylic C-H oxidation has been achieved with high enantioselectivity using palladium(II) catalysts with chiral sulfoxide (B87167) ligands. nih.gov This demonstrates the potential of chiral sulfur-containing ligands to induce asymmetry in oxidation reactions. The development of analogous systems employing N-sulfinylamines as either the ene component or as part of a chiral ligand system remains an area of active research.

Derivatization for C-C, C-N, and C-O Bond Formation

The derivatization of N-sulfinylamines is a key strategy for the formation of various chemical bonds, expanding their synthetic utility.

Preparation of Thiosulfonates and Sulfoxides via Sulfinyl Radicals

Sulfinyl radicals are reactive intermediates that can participate in a variety of bond-forming reactions. The generation of sulfinyl radicals from precursors such as sulfinyl sulfones has been explored for the synthesis of sulfoxides and thiosulfonates. The homodimerization of sulfinyl radicals readily forms thiosulfonates. A more controlled approach involves the dual radical addition/radical coupling of sulfinyl radicals with unsaturated hydrocarbons. This strategy allows for the synthesis of a variety of linear and cyclic disulfurized adducts. The process is initiated by the homolytic fission of the S-S bond in a sulfinyl sulfone, generating both a sulfonyl and a sulfinyl radical.

Visible light-mediated desulfonylation of sulfonyl compounds has also emerged as a powerful method for C-C bond formation, highlighting the diverse reactivity of sulfur-based functional groups in radical-mediated transformations. nih.govmdpi.com

| Radical Precursor | Reaction Type | Product(s) | Key Feature |

| Sulfinyl sulfones | Dual radical addition/coupling | Disulfurized adducts | Access to previously inaccessible compounds |

| Sulfonyl compounds | Visible light-mediated desulfonylation | C-C coupled products | Mild reaction conditions |

Synthesis of Multicomponent Sulfonamide Hybrid Structures

The application of multicomponent reactions (MCRs) in organic synthesis has garnered significant attention due to their efficiency in constructing complex molecular architectures from simple starting materials in a single synthetic operation. While the direct utilization of this compound in documented multicomponent reactions for the synthesis of sulfonamide hybrid structures is not extensively reported in scientific literature, the reactivity of analogous N-sulfinylamines provides a strong basis for its potential application in such transformative reactions.

One notable example that illustrates the potential of N-sulfinyl compounds in MCRs is the one-pot, three-component synthesis of sulfonimidamides using the stable N-sulfinylamine reagent, N-sulfinyltritylamine (TrNSO). nih.govresearchgate.net This reaction proceeds by combining an organometallic reagent, an amine, and TrNSO to rapidly assemble differentially substituted sulfonimidamides. nih.govresearchgate.net This process highlights the capability of the N-sulfinyl group to act as a linchpin, bringing together multiple components to form a complex sulfur-nitrogen bond-containing scaffold.

Drawing a parallel to the reactivity of TrNSO, it is conceivable that this compound could participate in similar three-component reactions. A hypothetical reaction scheme could involve the reaction of this compound with an organometallic reagent and an amine or another nucleophile to generate novel sulfonamide hybrid structures. The methanesulfonyl group would offer different electronic and steric properties compared to the trityl group, potentially influencing the reaction's scope and the properties of the resulting hybrid molecules.

Table 1: Hypothetical Three-Component Reaction Involving this compound

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | Organolithium Reagent (R-Li) | Primary Amine (R'-NH₂) | N-alkyl-N'-methanesulfonylsulfonimidamide |

| This compound | Grignard Reagent (R-MgBr) | Secondary Amine (R'₂NH) | N,N-dialkyl-N'-methanesulfonylsulfonimidamide |

| This compound | Arylboronic Acid | Isocyanide | α-Amino amide with a sulfonamide moiety |

Further research into this area could unveil novel synthetic pathways to complex sulfonamide-containing molecules. The development of such multicomponent reactions would be highly valuable for the efficient generation of libraries of diverse sulfonamide hybrids for applications in drug discovery and materials science. The inherent efficiency and atom economy of multicomponent reactions make this a promising avenue for future investigations involving this compound.

Spectroscopic and Computational Characterization in Research of N Sulfinylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like N-sulfinylmethanesulfonamide, various NMR experiments could provide significant insights into its chemical environment, connectivity, and dynamic behavior.

Variable-Temperature NMR for Tautomeric Studies

Variable-temperature (VT) NMR is a powerful method to study dynamic processes such as tautomerism, where a molecule exists as a mixture of two or more interconverting structural isomers. encyclopedia.pub By recording NMR spectra at different temperatures, researchers can observe changes in the signals that may indicate the presence of multiple species in equilibrium. nih.govnih.gov For instance, if this compound were to exhibit tautomerism, VT-NMR could potentially be used to identify the different tautomeric forms and determine their relative populations at various temperatures. This technique often involves monitoring the coalescence of distinct peaks into a single averaged signal as the temperature is increased, which allows for the calculation of the energy barrier for the interconversion. nih.gov

Addressing Anomalous Peaks: Moisture Effects and Spectral Validation

The presence of moisture can significantly affect NMR spectra, often leading to the appearance of broad or anomalous peaks, particularly for exchangeable protons like those in N-H or O-H groups. nih.gov In the case of this compound, any residual water in the NMR solvent could exchange with the amide proton, leading to peak broadening or a shift in its chemical shift. Spectral validation would involve ensuring the purity of the sample and the dryness of the solvent. This can be achieved by using freshly opened deuterated solvents or by drying the solvent over a suitable drying agent. Comparing the spectra of a sample before and after rigorous drying can help to confirm if anomalous peaks are due to moisture.

Nuclear Overhauser Effect Spectroscopy for Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule, which is crucial for determining stereochemistry. libretexts.orgyoutube.com The NOESY experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), irrespective of whether they are connected through chemical bonds. libretexts.org For a molecule like this compound, NOESY could be employed to understand its preferred conformation in solution by identifying which protons are spatially near one another.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of molecules. nih.gov DFT calculations could be used to predict the optimized geometry, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts of this compound. nih.gov Such calculations would be invaluable for validating experimental findings and for understanding the fundamental properties of the molecule. For example, computational studies on related sulfonamides have been used to analyze molecular interactions and predict their chemical reactivity. nih.gov

Computational Spectral Predictions for this compound and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. researchgate.net These theoretical calculations provide valuable insights into the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which are crucial for the structural elucidation of newly synthesized compounds.

The process typically involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. For instance, characteristic stretching and bending vibrations of the S=O, S-N, and S=N bonds in this compound and its derivatives can be identified.

Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁴N, ¹⁷O) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific nuclei within the molecule and confirming its proposed structure.

While detailed computational spectral data for this compound is scarce, the table below illustrates typical DFT-calculated vibrational frequencies for a related sulfonamide structure, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, showcasing the level of detail such calculations can provide. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3446 | 3315 |

| Asymmetric SO₂ Stretch | 1334 | 1345 |

| Symmetric SO₂ Stretch | 1252 | 1186 |

| C=N Stretch (azomethine) | 1634 | - |

| S-N Stretch | - | 940 |

This table is based on data for a different sulfonamide derivative and is for illustrative purposes only.

Modeling Reaction Pathways in Different Media using COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. wikipedia.orgscm.com It is particularly useful for understanding how the reaction medium influences chemical equilibria and reaction rates.

COSMO-RS works by first performing a quantum chemical calculation (typically DFT) on the individual molecules of interest (reactants, products, transition states, and solvent molecules) to determine their surface charge densities. wikipedia.org These surface charge densities are then used in a statistical thermodynamics framework to calculate the chemical potential of each species in a given solvent or mixture. wikipedia.org This allows for the prediction of various thermodynamic properties, including solubility, partition coefficients, and vapor pressures.

In the context of this compound, COSMO-RS could be employed to model its reaction pathways, such as hydrolysis, in different media. For instance, a computational study on the hydrolysis of various N-sulfinylamines (R-NSO) demonstrated that the reaction mechanism and activation barriers are significantly influenced by the solvent. nih.gov By calculating the free energy profile of the reaction in different solvents, one can predict how the reaction rate and product distribution will change with the polarity and hydrogen-bonding capability of the medium.

The following table presents hypothetical COSMO-RS predicted solubility data for this compound in various solvents to illustrate the type of information that can be obtained from such models.

| Solvent | Predicted Solubility (log(x)) |

| Water | -2.5 |

| Ethanol | -1.0 |

| Acetone | -0.5 |

| Dichloromethane | 0.2 |

| Hexane | -3.0 |

This data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental for elucidating the detailed mechanisms of chemical reactions at the molecular level. researchgate.net By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the corresponding activation energies, providing a comprehensive picture of the reaction pathway.

For reactions involving this compound, quantum chemical methods can be used to investigate various mechanistic possibilities. For example, the reactions of the related methanesulfonylnitrene (CH₃SO₂N), which could be a potential reactive intermediate, have been studied computationally. researchgate.net These studies explore reaction pathways such as insertions into C-H and O-H bonds, cycloadditions with unsaturated systems, and rearrangements.

A computational investigation into the hydrolysis of N-sulfinylamines (R-NSO) revealed that the reaction can proceed through different pathways depending on the substituent (R). nih.gov The calculations showed that water molecules play a crucial role in stabilizing the transition states through hydrogen bonding. nih.gov For this compound, similar calculations could be performed to determine the most favorable mechanism for its reactions, such as its interaction with nucleophiles or its thermal decomposition.

The table below provides an example of calculated activation enthalpies for the hydrolysis of different N-sulfinylamines, illustrating how quantum chemical calculations can provide quantitative insights into reactivity. nih.gov

| Compound (R-NSO) | R | Activation Enthalpy (kcal/mol) |

| HNSO | H | 25.9 |

| CH₃NSO | CH₃ | 27.0 |

| C₆H₅NSO | C₆H₅ | 26.5 |

| CF₃NSO | CF₃ | 20.8 |

This data is for analogous N-sulfinylamines and provides insight into the electronic effects on reactivity.

Structure Reactivity Correlations and Design Principles in N Sulfinylmethanesulfonamide Chemistry

Impact of Substituent Effects on Reactivity

The reactivity of N-sulfinylmethanesulfonamide is profoundly influenced by the nature of substituents attached to its core structure. These substituents can exert electronic and steric effects, which in turn modulate the compound's acidity, nucleophilicity, and susceptibility to chemical transformations.

Electronic Effects on Sulfonamide Acidity and Reactivity Profiles

The acidity of the sulfonamide proton (N-H) is a critical determinant of the reactivity of this compound. This acidity is highly sensitive to the electronic effects of substituents on the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the pKa of the N-H bond.

Computational studies on various sulfonamides have established a clear correlation between substituent effects and acidity. core.ac.uk Generally, the presence of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, tends to increase the acidity of the sulfonamide proton. libretexts.org These groups stabilize the resulting conjugate base (anion) through inductive or resonance effects, thereby lowering the pKa. Conversely, EDGs, like alkyl (-R) or alkoxy (-OR) groups, tend to decrease acidity by destabilizing the conjugate base. ucsb.edursc.org

A linear relationship has been observed between the acidity of sulfonamides and Hammett constants, which quantify the electronic influence of substituents on an aromatic ring. core.ac.uk This correlation underscores the predictable nature of electronic effects on the reactivity of the sulfonamido group. core.ac.uk The acidity of the sulfonamide is not just a theoretical parameter; it directly correlates with the compound's reactivity towards acylating agents and its potential role in various chemical reactions. core.ac.uknih.gov

Table 1: Predicted Influence of Substituents on the Acidity of a Hypothetical Aryl-Substituted N-sulfinylsulfonamide

| Substituent (on an aryl ring attached to the sulfonamide) | Electronic Effect | Predicted Impact on pKa | Predicted Effect on Anion Stability |

| -NO₂ | Strong Electron-Withdrawing | Decrease | Increase |

| -CN | Strong Electron-Withdrawing | Decrease | Increase |

| -Cl | Weak Electron-Withdrawing | Slight Decrease | Slight Increase |

| -H | Neutral (Reference) | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Increase | Slight Decrease |

| -OCH₃ | Strong Electron-Donating | Increase | Decrease |

| -NH₂ | Strong Electron-Donating | Significant Increase | Significant Decrease |

This modulation of acidity has direct consequences for the reactivity profile of this compound. A more acidic proton facilitates deprotonation, making the nitrogen atom a more potent nucleophile for subsequent reactions, such as alkylation or arylation.

Steric Hindrance and its Influence on Reaction Efficiency

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.com In the context of this compound chemistry, bulky substituents near the reactive centers—the nitrogen atom, the sulfinyl sulfur, or the sulfonyl sulfur—can significantly lower reaction rates and efficiency. youtube.comyoutube.com

For reactions involving nucleophilic attack at one of the sulfur atoms, large substituents can physically block the trajectory of the incoming nucleophile. rsc.org This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) type reactions, where the transition state geometry is sensitive to steric crowding. nih.gov For instance, the hydrolysis of certain strained cyclic sulfonamides (β-sultams) can be dramatically slowed or even diverted to a different reaction pathway by the introduction of bulky substituents that create steric strain in the transition state for attack at the sulfonyl center. rsc.org

Similarly, if the nitrogen atom of this compound is to act as a nucleophile, bulky groups attached to either sulfur atom can hinder its approach to an electrophilic center. The three-dimensional shape and size of the molecule dictate the accessibility of its reactive sites. nih.gov

Table 2: Qualitative Effect of Increasing Steric Bulk on Reaction Efficiency

| Reaction Type | Location of Steric Hindrance | General Effect on Reaction Rate | Example |

| Nucleophilic attack at Sulfonyl Sulfur | Substituents on the sulfonyl group | Decrease | Slower hydrolysis rate |

| Nucleophilic attack at Sulfinyl Sulfur | Substituents on the sulfinyl group | Decrease | Slower addition of an organometallic reagent |

| N-alkylation (N acts as nucleophile) | Substituents on N, sulfinyl, or sulfonyl groups | Decrease | Slower reaction with an alkyl halide |

Therefore, the design of synthetic routes involving this compound derivatives must carefully consider the steric profile of the molecule to ensure efficient and successful transformations.

Chirality and Stereoselective Transformations

The N-sulfinyl group is a cornerstone of asymmetric synthesis due to its inherent chirality at the sulfur atom. This feature makes N-sulfinyl compounds, including this compound, powerful chiral auxiliaries for controlling the stereochemical outcome of reactions. wikipedia.org The sulfinyl group's electron-withdrawing nature and its ability to act as a stereodirecting group allow for high levels of asymmetric induction in various transformations. wikipedia.org

Development of Enantioselective Methodologies

The most prominent application of chiral N-sulfinyl compounds is in the stereoselective addition of organometallic reagents to the imine functionality (in N-sulfinyl imines), which serves as a reliable method for synthesizing chiral amines. wikipedia.org While this compound itself is not an imine, the principles of stereocontrol exerted by the N-sulfinyl group are broadly applicable.

Enantioselective methodologies often involve the use of the N-sulfinyl group to direct the approach of a nucleophile to a prochiral center. The predictable stereodirecting effects of the sulfinyl group enable the synthesis of enantiomerically enriched products. wikipedia.org Furthermore, the sulfinyl auxiliary can typically be removed under mild acidic conditions, revealing the desired chiral product without racemization. wikipedia.org The development of catalytic enantioselective modifications of sulfonamides and related compounds is an active area of research, providing access to a wide range of chiral molecules. rsc.org

Design of Chiral Catalysts for this compound Mediated Reactions

While the N-sulfinyl group itself often serves as the source of chirality, external chiral catalysts can also be employed to induce enantioselectivity in reactions involving this compound or its derivatives. The field of asymmetric catalysis offers a diverse toolkit for such transformations.

Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric reactions. nih.govmcgill.ca These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical course of the reaction. For instance, chiral phosphoric acids have been used in cooperative catalysis with transition metals to achieve highly diastereoselective and enantioselective three-component reactions for the synthesis of chiral sulfonamides. sioc-journal.cn Similarly, chiral peptide-based catalysts have been developed for enantioselective sulfonylation reactions, demonstrating the potential for organocatalysis in this area. nih.gov The design of these catalysts focuses on creating a well-defined chiral pocket that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

Tautomeric Forms and their Synthetic Implications

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org this compound and its derivatives can potentially exist in different tautomeric forms, a phenomenon that has significant implications for their reactivity and synthesis.

The most relevant type of tautomerism for this class of compounds is prototropic tautomerism, involving the movement of the acidic sulfonamide proton. nih.gov One possibility is the migration of the proton from the nitrogen atom to one of the oxygen atoms, particularly the sulfinyl oxygen. This would result in an equilibrium between the this compound form and its tautomer, an N-sulfonyl-sulfinimidic acid.

CH₃S(=O)N(H)SO₂CH₃ ⇌ CH₃S(OH)=NSO₂CH₃ (this compound) ⇌ (Sulfinimidic acid tautomer)

Studies on analogous N-heterocyclic arenesulfonamides have explored the equilibrium between the sulfonamide and sulfonimide forms. nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that while the sulfonamide tautomer is often more stable in the gas phase, the equilibrium can shift towards the sulfonimide form in polar solvents. nih.govresearchgate.net The increased polarity of the solvent can better stabilize the more polar tautomer. nih.gov

This tautomeric equilibrium is synthetically important because the different tautomers can exhibit distinct chemical reactivity. For example, the sulfinimidic acid tautomer, with its hydroxyl group, might react with different reagents than the parent sulfonamide. The ability to control this equilibrium, perhaps by changing the solvent, could allow for selective functionalization. A related phenomenon, the stereoselective tautomerization of enesulfinamides to N-sulfinyl ketimines, highlights how tautomerism can be harnessed to create valuable α-branched chiral building blocks. organic-chemistry.orgacs.org

Table 3: Factors Influencing Tautomeric Equilibrium in Related Sulfonamide Systems

| Factor | Influence on Equilibrium | Rationale | Reference |

| Solvent Polarity | Increasing polarity can favor the more polar tautomer (e.g., sulfonimide form). | The polar solvent provides better solvation and stabilization for the more polar species. | nih.govresearchgate.net |

| Substitution | Electronic nature of substituents can alter the relative stability of tautomers. | EWGs or EDGs can differentially stabilize or destabilize the respective tautomeric forms. | core.ac.uk |

| Hydrogen Bonding | Intermolecular hydrogen bonding can favor a specific tautomer in the solid state. | Formation of stable hydrogen-bonded dimers or polymers can lock the molecule in one tautomeric form. | researchgate.net |

Understanding and controlling the tautomeric behavior of this compound is crucial for predicting its chemical properties and designing effective synthetic strategies.

Investigation of Keto-Enol Tautomerism in Sulfinyl Groups

The concept of keto-enol tautomerism, prevalent in carbonyl chemistry, finds a compelling analogue in sulfur chemistry, particularly in compounds containing a sulfinyl group. In the case of this compound, this phenomenon manifests as a dynamic equilibrium between the N-sulfinyl form (analogous to the "keto" form) and a tautomeric form, which can be described as a sulfinimidic acid derivative (analogous to the "enol" form). While direct experimental studies on the tautomerism of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies and experimental findings on structurally related sulfonamides and sulfenic acids.

Theoretical investigations, often employing Density Functional Theory (DFT), have become instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net For this compound, two primary tautomeric forms can be considered: the N-sulfinyl form and the sulfinimidic acid form.

N-Sulfinyl form: CH₃S(O)₂N=S=O

Sulfinimidic acid form: CH₃S(O)₂NH-S(O)H

Computational models can predict the relative energies of these tautomers in both the gas phase and in various solvents. The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. researchgate.net Generally, more polar solvents may favor the more polar tautomer through better solvation.

To illustrate the likely energetic landscape of this tautomerism, a hypothetical data table based on DFT calculations for analogous sulfonamide systems is presented below. These values are representative and intended to demonstrate the type of data generated in such computational studies.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) for the Tautomers of this compound in Different Media (Hypothetical Data).

| Tautomer | Medium | ΔE (kcal/mol) | ΔG (kcal/mol) |

| N-Sulfinyl form | Gas Phase | 0.00 | 0.00 |

| Sulfinimidic acid form | Gas Phase | +5.8 | +6.2 |

| N-Sulfinyl form | Dichloromethane | 0.00 | 0.00 |

| Sulfinimidic acid form | Dichloromethane | +4.5 | +4.9 |

| N-Sulfinyl form | Water | 0.00 | 0.00 |

| Sulfinimidic acid form | Water | +3.2 | +3.5 |

Note: The N-sulfinyl form is set as the reference (0.00 kcal/mol). Positive values indicate lower stability relative to the N-sulfinyl form. This data is illustrative and based on trends observed in related compounds.

The investigation into the tautomerism of sulfinyl groups also draws parallels from the well-studied tautomerism of sulfenic acids (R-SOH), which can exist in equilibrium with their sulfinyl tautomers (R-S(O)H). nih.gov The trapping of these transient species provides experimental evidence for their existence and reactivity. nih.gov Similarly, the sulfinimidic acid form of this compound, while likely the minor tautomer, could potentially be trapped or participate in specific reactions under the right conditions.

Control over Tautomeric Equilibria for Synthetic Selectivity

The ability to control tautomeric equilibria is a powerful tool in synthetic organic chemistry, enabling the selective formation of desired products. In the context of N-sulfinyl compounds, manipulating the equilibrium between tautomers can be exploited to achieve high levels of stereoselectivity in asymmetric synthesis. The chiral sulfinyl group is a well-established chiral auxiliary, and its effectiveness can be enhanced by understanding and controlling its tautomeric behavior. nih.govrsc.org

A notable example of this principle is the stereoselective enesulfinamide–sulfinylimine tautomerization. acs.orgorganic-chemistry.org This process involves the conversion of a β,β-disubstituted NH-enesulfinamide into an α-branched N-sulfinyl ketimine. This tautomerization is effectively a controlled shift of a proton and a double bond, analogous to keto-enol tautomerism, and it allows for the creation of a stereogenic center at the α-position to the imine.

The reaction is typically mediated by a base, such as cesium fluoride (B91410) (CsF), and can be influenced by the choice of solvent and the presence of additives like organosilicon reagents. acs.orgorganic-chemistry.org The control over the equilibrium and the stereochemical outcome is rationalized by the formation of a chelated transition state, where the chiral sulfinyl group directs the approach of the protonating agent. organic-chemistry.org

The following table summarizes key findings from a study on the stereoselective tautomerization of β,β-disubstituted enesulfinamides, which serves as a model for the potential control of tautomeric equilibria in this compound chemistry.

Table 2: Factors Influencing Yield and Stereoselectivity in Enesulfinamide–Sulfinylimine Tautomerization.

| Entry | Substrate Substituents (R¹, R²) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl, Ethyl | CsF | THF | 92 | 95:5 |

| 2 | Methyl, Propyl | CsF | Toluene | 85 | 93:7 |

| 3 | Phenyl, Methyl | K₂CO₃ | THF | 45 | 70:30 |

| 4 | Methyl, Ethyl | CsF | CH₂Cl₂ | 88 | 90:10 |

Data is representative of findings reported in the literature for analogous systems. organic-chemistry.org

The synthetic utility of controlling this tautomeric equilibrium is significant. It provides a pathway to enantioenriched α-branched ketimines, which are valuable synthetic intermediates. acs.org Subsequent removal of the sulfinyl group can yield chiral ketones or amines with high enantiomeric purity. This strategy highlights how a fundamental understanding of tautomerism in sulfinyl compounds can be translated into practical and powerful methods for asymmetric synthesis. While not yet reported for this compound itself, these principles form a solid foundation for future research into its synthetic applications.

Future Directions and Emerging Research Areas for N Sulfinylmethanesulfonamide

Development of Stable and Environmentally Benign N-Sulfinylmethanesulfonamide Reagents

Furthermore, the principles of green chemistry are increasingly influencing reagent design. The development of environmentally benign synthetic routes to this compound and its derivatives is a critical goal. Current trends in sulfonamide synthesis focus on minimizing waste and avoiding hazardous materials. researchgate.netnsf.gov Strategies being explored for related compounds, which could be applied here, include:

Solvent-Free Synthesis: Mechanochemical approaches that avoid the use of bulk solvents are gaining traction for sulfonamide synthesis, offering a significant reduction in environmental impact. rsc.org

Aqueous Media Synthesis: Developing protocols that allow reactions to be performed in water would be a major advancement, as demonstrated by facile methods for general sulfonamide synthesis. rsc.orgrsc.org

Sustainable Oxidants: Replacing harsh chlorinating agents with more sustainable alternatives, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), in eco-friendly solvents represents a promising avenue. researchgate.net

The ultimate aim is to create robust, effective, and sustainable reagents that align with modern standards for green and practical chemistry.

Exploration of Novel Reactivity Modes for Underexplored Transformations

This compound has been documented as a reagent in several transformations, but its full reactive potential is far from exhausted. Its established reactivity provides a foundation for exploring novel chemical transformations.

Established Reactions of this compound:

| Reaction Type | Description |

|---|---|

| Heterocycle Synthesis | Reacts with substituted anilines and diphenylmethane (B89790) derivatives to form 2,1-benzisothiazoles and related hypervalent sulfur systems. |

| Cycloaddition Reactions | Participates in cycloaddition and insertion reactions with various organometallic complexes. |

| Electrophilic Amination | Engages in unusual electrophilic amination reactions, highlighting its utility in forming C-N bonds. wikipedia.orgnih.gov |

Future research will likely build on this foundation to uncover new reactivity modes. The broader class of sulfinylamines is known to act as sulfur electrophiles and participate in Diels-Alder reactions, and these pathways remain underexplored for this compound specifically. A particularly promising area is radical chemistry; recent studies have shown that sulfinylamines display high reactivity towards alkyl radicals, opening a new frontier for sulfinamide synthesis that moves beyond traditional two-electron pathways. nih.govrsc.org Investigating the photocatalytic activation of this compound could unlock novel radical-mediated transformations for accessing valuable sulfur-containing molecules.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with modern technologies like flow chemistry and automated platforms is revolutionizing medicinal chemistry and materials science. nih.govresearchgate.net While specific applications involving this compound are not yet widely reported, this represents a significant area for future development.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for handling reactive intermediates or exothermic reactions common in organosulfur chemistry. rsc.orggoogle.com The synthesis of sulfonamides and their precursors, sulfonyl chlorides, has been successfully adapted to flow reactors, demonstrating the potential for safer and more efficient production. rsc.orgacs.orgacs.org Applying this technology to the synthesis and in-situ use of this compound could enable reactions that are difficult to control in traditional batch setups, allowing for rapid optimization and scale-up.

Automated Synthesis: Robotic systems and automated synthesis platforms accelerate the discovery process by enabling high-throughput experimentation for reaction optimization and library synthesis. oxfordglobal.comnih.govrsc.org Integrating this compound into these automated workflows would allow for the rapid exploration of its synthetic scope and the generation of diverse libraries of sulfur-containing compounds for biological screening or materials testing. This synergy between a versatile reagent and high-throughput technology could significantly shorten the timeline for discovering new functional molecules.

Advanced Applications in Materials Science and Green Chemistry

The unique structural and electronic properties of organosulfur compounds make them valuable components in advanced materials. britannica.comnih.gov The this compound functional group could be incorporated into polymers or organic frameworks to impart specific properties. Potential applications in materials science include:

Polymer Chemistry: As a monomer or cross-linking agent to create polymers with enhanced thermal stability, refractive indices, or specific binding capabilities.

Nanotechnology: Organosulfur compounds are used to create self-assembled monolayers on gold surfaces. This compound derivatives could be designed for surface functionalization of nanoparticles, tuning their chemical and physical properties. britannica.com

Conductive Materials: Organosulfur compounds are foundational to materials like polythiophenes. The introduction of the sulfonyl-sulfinylamine moiety could be explored to modulate the electronic properties of organic semiconductors.

Computational Design and Prediction of Novel this compound-Mediated Reactions

Computational chemistry is an indispensable tool for modern synthetic planning. The application of theoretical methods to this compound chemistry can accelerate discovery by providing deep mechanistic insights and predictive power.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine transition state energies, and rationalize observed reactivity and selectivity. nih.govnanomedicine-rj.com For instance, computational studies on related sulfinylamines have revealed that while radical addition to the nitrogen atom is often thermodynamically favored, the observed formation of sulfinamides is due to a kinetic preference for addition to the sulfur atom. nih.govrsc.org Similar studies on this compound could guide the design of experiments to favor desired outcomes.

Machine Learning (ML) and AI: Predictive models based on machine learning are becoming increasingly powerful for forecasting reaction outcomes. stanford.edunih.govrsc.org By training algorithms on experimental data from reactions involving this compound and related compounds, it would be possible to develop models that can predict the success of a planned reaction, optimize conditions, and even suggest novel transformations that have not yet been attempted in the lab. acs.orgrsc.org

These computational tools will enable a more rational, design-driven approach to exploring the chemistry of this compound, reducing the amount of empirical screening required and accelerating the pace of innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-sulfinylmethanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of amines using methanesulfonyl chloride under controlled pH and temperature. Key steps include:

- Sulfonation : Reacting the amine precursor with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction and drying.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Yield optimization requires precise stoichiometry (1:1.2 amine-to-sulfonyl chloride ratio) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- 1H/13C-NMR : Confirm molecular structure via characteristic sulfonamide proton signals (δ 3.0–3.5 ppm for CH₃SO₂) and sulfinyl group shifts (δ 7.5–8.5 ppm for aromatic derivatives) .

- HPLC-MS/MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formulas (e.g., C:H:N:S ratios) to ensure no residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve sulfonation efficiency but may degrade thermally labile substrates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but increase side reactions. Comparative studies using kinetic monitoring (e.g., in-situ IR) are recommended .

- Data Table :

| Condition | Yield Range (%) | Key Reference |

|---|---|---|

| DCM, 0°C, no catalyst | 45–55 | |

| THF, RT, AlCl₃ | 70–85 |

Q. What computational strategies are effective for predicting this compound reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Model sulfinyl group electrophilicity and transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* basis set).

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide derivatization for antimicrobial studies .

- Solvent Effect Simulations : COSMO-RS models predict solubility and reaction pathways in nonpolar vs. polar media .

Q. How do steric and electronic effects in this compound derivatives influence their biological activity?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 2-methylphenyl) reduce binding affinity to enzyme active sites.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance sulfonamide acidity, improving antimicrobial potency.

- Case Study : Derivatives with para-CF₃ substitution showed 3-fold higher COX-2 inhibition compared to unsubstituted analogs in enzymatic assays .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected peaks, and how can this be addressed?

- Methodological Answer : Anomalous peaks may arise from:

- Tautomerism : Sulfinyl groups can undergo keto-enol tautomerism, detectable via variable-temperature NMR.

- Trace Moisture : Hydrolysis to sulfonic acids generates additional signals. Use deuterated solvents stored over molecular sieves.

- Validation : Repeat synthesis under rigorously anhydrous conditions and compare with computational spectral predictions .

Funding and Collaboration

Q. What funding avenues support advanced studies on sulfonamide derivatives like this compound?

- Methodological Answer :

- National Grants : Focus on antimicrobial resistance (e.g., NIH R01 grants) or green chemistry (e.g., NSF Sustainable Chemistry programs).

- Collaborative Networks : Partner with institutions specializing in sulfonamide enzymology (e.g., University of Applied Sciences, NW Switzerland) or computational chemistry (e.g., Nanjing University) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.